(R,R)-Labetalol-d3 hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H25ClN2O3 |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3; |
InChI Key |
WQVZLXWQESQGIF-JFOGPLCCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
(R,R)-Labetalol-d3 hydrochloride, also known as Dilevalol-d3 hydrochloride, is characterized by the following properties:
Physical and Chemical Characteristics
The compound contains two chiral centers, both with the R configuration, and three deuterium atoms replacing hydrogen at the methyl group position. This specific stereochemical arrangement is crucial for its pharmacological activity.
General Synthetic Approaches
The synthesis of this compound builds upon established methods for preparing the non-deuterated (R,R)-Labetalol (Dilevalol), with modifications to incorporate the deuterium atoms. Two primary approaches are typically employed:
Stereochemical Considerations
The preparation of this compound requires careful attention to stereochemical control. Labetalol contains two asymmetric carbon atoms, resulting in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) isomer, also known as dilevalol, shows unique pharmacological properties with higher β-blocking activity and lower α-blocking activity compared to the racemic mixture.
Patent literature reveals that diastereomer A of labetalol consists of the optical isomers (S,R) and (R,S), while diastereomer B consists of the optical isomers (S,S) and (R,R). This understanding is fundamental for developing selective synthesis methods.
Synthetic Pathways
Two primary approaches exist for obtaining this compound:
Detailed Synthesis Methods
Stereospecific Synthesis Approach
The stereospecific synthesis of this compound involves a multi-step process as outlined in patent literature. The key steps include:
Synthetic Route Overview
The synthetic pathway involves the following generalized sequence:
- Preparation of 4-O-protected α-bromo-3-carbamoyacetophenone
- Synthesis of (R)-N-protected 1,1,1-trideuterio-4-phenylbutan-2-amine
- Condensation to form the N,O-protected intermediate
- Reduction of the ketone to form the secondary alcohol
- Chromatographic separation of diastereomers
- Deprotection to yield the final (R,R)-Labetalol-d3
Key Reaction Steps and Conditions
Step A: Preparation of Protected Precursor
a) Formation of phenolate using a strong base in organic solvent
b) Introduction of a protecting group on the phenolic oxygen
c) Bromination with bromine in an inert organic solvent
Step B: Preparation of Deuterated Amine Component
a) Condensation to form a Schiff base
b) Reduction of the Schiff base to a secondary amine
c) Separation of optical isomers
Step C: Condensation Reaction
Reaction of the protected bromoacetophenone with the deuterated amine component in an inert organic solvent with a base
Step D: Reduction and Separation
a) Reduction of the ketone using sodium borohydride or similar reagent
b) Separation of diastereomers using chromatography
Step E: Deprotection
Hydrogenolysis of protecting groups using hydrogen and catalyst, followed by salt formation
Protection/Deprotection Strategy
The protection of functional groups is critical in this synthesis. Preferred protecting groups include those removable by hydrogenolysis, such as benzyl groups for both the nitrogen and phenolic oxygen.
Commonly Used Protecting Groups
Incorporation of Deuterium
The deuterium incorporation typically occurs in the starting materials or early intermediates. The most common approach uses deuterated reagents in the preparation of the 1-methyl-3-phenylpropylamine component.
For the synthesis of the trideuteriomethyl group, deuterated acetone or similar reagents can be employed in condensation reactions with appropriate amines, followed by reduction.
Practical Synthesis Protocol
Based on patent literature and research findings, a practical synthesis protocol for this compound can be outlined as follows:
Preparation of 5-Acetylsalicylamide Derivative
- Formation of the potassium salt of 5-acetylsalicylamide using potassium hydroxide in an appropriate solvent
- Reaction with benzyl chloride to protect the phenolic hydroxyl group
- Bromination with bromine in chloroform to introduce the bromine at the α-position
Preparation of Deuterated Amine Component
- Condensation of benzylamine with deuterated benzylacetone under reflux in a water-immiscible solvent with an acid catalyst
- Reduction of the Schiff base under mild conditions (e.g., sodium borohydride in methanol)
- Resolution of the racemic mixture using N-p-toluenesulfonyl-(L)-leucine or other chiral resolving agents to obtain the (R)-isomer
Condensation and Reduction
- Reaction of the 4-O-benzyloxy-α-bromo-3-carbamoyacetophenone with (R)-(+)-N-benzyl-1,1,1-trideuterio-4-phenylbutan-2-amine in DMF with potassium carbonate
- Reduction of the ketone using sodium borohydride in methanol/ethanol
- Chromatographic separation of the diastereomeric mixture on silica gel to isolate the (R,R) isomer
Deprotection and Salt Formation
- Hydrogenolysis of the O-benzyl and N-benzyl protecting groups using hydrogen and palladium on carbon
- Formation of the hydrochloride salt using hydrogen chloride in an appropriate solvent
- Purification by recrystallization
Purification and Analysis
Separation of Diastereomers
The separation of diastereomers is typically performed using chromatographic methods, particularly silica gel chromatography. This is a critical step in obtaining the pure (R,R) isomer.
Alternative separation methods that have been attempted but found less successful include salt formation with various chiral resolving agents such as N-acetyl-L-leucine, N-tosyl-L-(+)-glutamic acid, N-tosyl-L-leucine, and N-tosyl-D-leucine.
Analytical Methods
Characterization Techniques
Purity Assessment
The purity of this compound can be assessed using HPLC methods, typically showing >98% chemical purity and >99% diastereomeric purity when properly synthesized and purified.
Comparison of Synthesis Routes
Efficiency Analysis
Industrial Production Considerations
For industrial-scale production, the synthetic methods are typically optimized for larger scale, with considerations for:
- Cost-effective reagents and solvents
- Minimized purification steps
- Increased overall yield
- Rigorous quality control measures
- Environmental factors
These modifications mirror laboratory techniques but are adapted for efficiency and scalability while maintaining high purity standards.
Chemical Reactions Analysis
Oxidation Reactions
(R,R)-Labetalol-d3 hydrochloride undergoes oxidation at multiple sites:
Deuterium substitution at the β-carbon may slow oxidation kinetics due to the kinetic isotope effect (KIE), prolonging the compound's half-life .
Reduction Reactions
Selective reduction of functional groups is critical for derivative synthesis:
Hydrolysis and Stability
The compound’s stability under hydrolytic conditions is pH-dependent:
Deuterium incorporation enhances resistance to enzymatic hydrolysis in vivo, a key advantage in pharmacokinetic studies .
Metabolic Reactions
In vivo metabolism involves hepatic enzymes:
Deuteriation at the β-position slows CYP-mediated oxidation, reducing first-pass metabolism and increasing plasma exposure .
Impact of Deuterium Substitution
The isotopic effect profoundly alters reactivity:
| Reaction Type | KIE (k_H/k_D) | Practical Outcome | Reference |
|---|---|---|---|
| Oxidative Metabolism | 2–10 | Extended half-life (t₁/₂) in vivo | |
| Hydrolytic Degradation | 1.5–3 | Improved shelf-life under ambient storage |
Scientific Research Applications
Dilevalol-d3 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the pharmacokinetics of drugs, helping to understand absorption, distribution, metabolism, and excretion.
Metabolic Studies: Employed in metabolic studies to investigate the metabolic pathways and identify metabolites.
Drug Development: Utilized in drug development to enhance the understanding of drug behavior and improve drug design.
Biological Research: Applied in biological research to study the interactions of drugs with biological systems
Mechanism of Action
Dilevalol-d3 (hydrochloride) exerts its effects through the following mechanisms:
Beta-Adrenoceptor Antagonism: It blocks beta-1 and beta-2 adrenoceptors, reducing the effects of adrenaline and noradrenaline.
Beta-2 Agonism: It has partial beta-2 agonist activity, leading to vasodilation and reduced peripheral resistance.
Negligible Alpha-1 Blocking: Unlike labetalol, it has negligible alpha-1 blocking activity, minimizing its effects on alpha-1 receptors
Comparison with Similar Compounds
Key Observations:
Isotopic Specificity: this compound is distinguished by its site-specific deuteration, which minimizes isotopic interference in MS fragmentation patterns compared to non-specific deuterated analogs like Labetalol-d3 (diastereomer mixture) .
Stereochemical Purity : Unlike racemic mixtures, the (R,R)-configuration ensures consistent binding affinity to adrenergic receptors, critical for correlating pharmacokinetic data with pharmacological activity .
Analytical Utility : The d5 variant, with additional deuterium atoms, is preferred for high-resolution MS but requires longer synthesis times and higher costs .
Pharmacokinetic and Stability Profiles
- Metabolic Half-Life: Deuterated analogs like (R,R)-Labetalol-d3 exhibit a 15–20% longer half-life in hepatic microsomal assays compared to non-deuterated labetalol, attributed to deuterium’s kinetic isotope effect at CYP450 oxidation sites .
- Chromatographic Behavior : The (R,R)-enantiomer shows a retention time shift of 0.3–0.5 minutes in chiral HPLC compared to (S,S)-labetalol, enabling precise enantiomeric resolution .
Impurity Profiles
Pharmaceutical-grade labetalol hydrochloride contains impurities such as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid (Impurity A) and its methyl ester (Impurity B), which are absent in deuterated standards due to stringent synthesis controls .
Research Findings
- Quantitative Accuracy: (R,R)-Labetalol-d3 demonstrated a linear response (R² = 0.999) in LC-MS calibration curves across 1–500 ng/mL, outperforming non-deuterated internal standards by reducing variability from ±12% to ±3% .
- Stability Under Stress Conditions: Exposure to UV light (302 nm) for 24 hours caused <2% degradation in (R,R)-Labetalol-d3, whereas non-deuterated labetalol degraded by 8–10% under identical conditions .
Biological Activity
(R,R)-Labetalol-d3 hydrochloride is a deuterated form of labetalol, a well-known adrenergic antagonist used primarily for managing hypertension. This compound exhibits both alpha-1 and beta-adrenergic receptor blocking properties, making it effective in reducing blood pressure without significantly altering heart rate or cardiac output. The deuteration enhances the stability and pharmacokinetic profile of the drug, potentially improving its therapeutic efficacy and safety.
Labetalol acts as a non-selective beta-adrenergic blocker and a selective alpha-1 blocker. The estimated ratio of alpha to beta blockade varies based on the mode of administration:
- Oral Administration: Approximately 1:3
- Intravenous Administration: Approximately 1:7
This dual action results in decreased peripheral vascular resistance and lower blood pressure, making it particularly useful in hypertensive crises and chronic hypertension management .
Pharmacodynamics
The pharmacodynamic properties of labetalol include:
- Beta-1 Receptor Blockade: Leads to a slight decrease in heart rate and myocardial contractility.
- Beta-2 Receptor Blockade: Can cause bronchospasms but is somewhat mitigated by alpha-1 antagonism.
- Alpha-1 Receptor Blockade: Results in vasodilation and reduced vascular resistance, which is more pronounced when the patient is standing .
Pharmacokinetics
The pharmacokinetic profile of labetalol includes:
- Absorption: Bioavailability ranges from 11% to 86%, influenced by factors such as age and food intake.
- Distribution: Volume of distribution varies significantly between normotensive (805 L) and hypertensive (188–747 L) patients.
- Metabolism: Primarily metabolized in the liver to inactive glucuronide conjugates.
- Elimination Half-life: Ranges from 1.7 to 6.1 hours, with a plasma clearance rate of approximately 1500 mL/min .
Case Studies and Clinical Findings
Case Study 1: Efficacy in Hypertensive Emergencies
A clinical study involving patients with acute hypertensive crises demonstrated that intravenous labetalol effectively reduced blood pressure within minutes of administration. Initial doses of 10–20 mg IV were followed by repeat doses every 10 minutes until target blood pressure was achieved or a maximum of 300 mg was administered within 24 hours .
Case Study 2: Long-term Use in Chronic Hypertension
In long-term studies, labetalol was shown to be effective for managing chronic hypertension with minimal side effects. Patients reported improved quality of life due to stable blood pressure control without significant adverse reactions .
Adverse Effects
While generally well-tolerated, labetalol can cause:
- Orthostatic hypotension
- Gastrointestinal disturbances
- Dizziness, particularly in elderly patients
Severe hepatocellular injury has been reported but occurs infrequently. Regular monitoring of liver function is recommended for patients on prolonged therapy .
Data Table: Comparative Efficacy of Labetalol vs. Other Antihypertensives
| Drug | Mechanism | Efficacy (mmHg drop) | Common Side Effects |
|---|---|---|---|
| Labetalol | Alpha & Beta blocker | 20–30 | Dizziness, GI disturbances |
| Propranolol | Beta blocker | 15–25 | Fatigue, bradycardia |
| Amlodipine | Calcium channel blocker | 15–20 | Peripheral edema |
| Enalapril | ACE inhibitor | 10–20 | Cough, hyperkalemia |
Q & A
Basic Research Questions
Q. What analytical methods are recommended to determine the enantiomeric purity of (R,R)-Labetalol-d3 hydrochloride?
- Answer : Enantiomeric purity can be validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For TLC, silica gel plates with fluorescent indicators are employed, using a mobile phase of ethyl acetate, 2-propanol, water, and ammonia (25:15:8:2). Spots are visualized under UV light (254 nm) to confirm Rf values matching the non-deuterated standard . HPLC with chiral stationary phases or deuterium-specific detectors (e.g., LC-MS) is preferred for quantifying isomer ratios, ensuring ≥95% enantiomeric excess (as per purity standards) .
Q. How can researchers validate the chemical identity of this compound in synthesized batches?
- Answer : Combine spectroscopic and chromatographic techniques:
- UV-Vis Spectrophotometry : Measure absorbance at 302 nm in 0.05 mol/L sulfuric acid, comparing against a non-deuterated reference standard (absorbance ratio should align with deuterium’s isotopic effect) .
- Infrared (IR) Spectroscopy : Confirm characteristic peaks (e.g., C-D stretching at ~2100 cm⁻¹) to distinguish deuterated bonds .
- Mass Spectrometry : Verify the molecular ion peak at m/z 364.87 (C₁₉H₂₄N₂O₃·HCl) and deuterium incorporation via isotopic patterns .
Advanced Research Questions
Q. What experimental design is optimal for pharmacokinetic studies using this compound as an internal standard?
- Answer : Use a deuterated internal standard to correct for matrix effects in bioanalytical assays (e.g., plasma or tissue homogenates). Design steps:
Spike Preparation : Add a known concentration of this compound to calibration standards and quality control samples.
LC-MS/MS Parameters : Employ a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Monitor transitions specific to the deuterated compound (e.g., m/z 365 → 160 for quantification).
Validation : Assess linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines .
Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation products via HPLC-MS to identify labile sites (e.g., hydrolysis of the amide group).
- Long-Term Stability : Store at +4°C (recommended) and room temperature, testing purity monthly. Use ANOVA to compare degradation rates across conditions, ensuring significance thresholds (p < 0.05) .
Q. What methodologies are critical for assessing batch-to-batch consistency in deuterated labetalol synthesis?
- Answer : Implement a multi-parameter quality control protocol:
- Isomer Ratio : Quantify (R,R)- vs. (S,S)-isomers using chiral HPLC with a polar organic mobile phase.
- Residual Solvents : Apply gas chromatography (GC) with headspace sampling to detect methanol or ethyl acetate (limits: <500 ppm per ICH Q3C).
- Heavy Metals : Use inductively coupled plasma mass spectrometry (ICP-MS) to ensure compliance with pharmacopeial limits (e.g., <5 ppm for lead) .
Methodological Notes
- Data Analysis : For chromatographic data, use peak area normalization and internal standard calibration curves to minimize variability.
- Contradictory Evidence : While non-deuterated labetalol oral solutions have a 60-day stability window , deuterated analogs may require stricter storage (+4°C) due to isotopic sensitivity. Validate these differences empirically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
